

Physicochemical properties of (3,3-Difluorocyclopentyl)methanol

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Compound of Interest

Compound Name: (3,3-Difluorocyclopentyl)methanol

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An In-Depth Technical Guide to the Physicochemical Properties of **(3,3-Difluorocyclopentyl)methanol** for Drug Discovery Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. **(3,3-Difluorocyclopentyl)methanol**, a key fluorinated building block, has garnered significant interest for its potential to impart favorable physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs). The geminal difluoro group on the cyclopentane ring offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

This technical guide provides a comprehensive analysis of the physicochemical properties of **(3,3-Difluorocyclopentyl)methanol**, tailored for researchers, medicinal chemists, and drug development scientists. Moving beyond a simple data sheet, this document synthesizes core data with field-proven insights into its application, anticipated analytical profile, and safe handling, providing a holistic view for its effective use in the laboratory.

Section 1: Core Physicochemical Properties

(3,3-Difluorocyclopentyl)methanol is a functionalized cycloalkane valued for its unique structural motif. While extensive experimental data for this specific compound is not broadly

published, we can consolidate its known identifiers and compare them with its non-fluorinated parent structure to infer the impact of fluorination.

The introduction of the two highly electronegative fluorine atoms in place of hydrogen atoms is expected to increase the molecular weight, density, and boiling point compared to the parent compound, Cyclopentanemethanol. The increased polarity and potential for hydrogen bonding with the fluorine atoms can also influence its solubility profile.

Table 1: Physicochemical Property Summary

Property	(3,3-Difluorocyclopentyl)methanol	Cyclopentanemethanol (for comparison)
CAS Number	883731-63-3[1][2][3][4]	3637-61-4[5]
Molecular Formula	C ₆ H ₁₀ F ₂ O[3][4]	C ₆ H ₁₂ O[5]
Molecular Weight	136.14 g/mol [3][4]	100.16 g/mol [5]
Appearance	Colorless to almost colorless clear liquid	Liquid or solid[5]
Boiling Point	Data not available	162-163 °C[5]
Density	Data not available (Expected > 0.926 g/mL)	0.926 g/mL[5]
Storage	Inert atmosphere, 2-8°C[2]	Not specified

Section 2: The Strategic Value of the 3,3-Difluoro Motif in Medicinal Chemistry

The utility of **(3,3-Difluorocyclopentyl)methanol** as a building block stems directly from the predictable and beneficial effects of the gem-difluoromethylene group. The judicious placement of fluorine can address multiple challenges in drug development.[6]

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing metabolically labile C-H bonds at the 3-position of the cyclopentyl ring

with C-F bonds effectively blocks oxidative metabolism by enzymes such as cytochrome P450. This can significantly increase a drug candidate's in vivo half-life, a critical parameter for optimizing dosing regimens.

Modulation of Lipophilicity and pKa: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH. While often increasing lipophilicity (logP), the polar nature of the C-F bond can also enhance interactions with polar residues in a protein's binding pocket.

Bioisosterism and Conformational Control: The difluoromethylene (CF₂) group is recognized as a valuable bioisostere for a carbonyl (C=O) group or, in some contexts, an ether oxygen. This substitution can improve target engagement and selectivity. Furthermore, the steric and electronic properties of the CF₂ group can restrict the conformational flexibility of the cyclopentane ring, potentially locking the molecule into a more biologically active conformation and reducing the entropic penalty upon binding to a target.^[7]

Section 3: Anticipated Spectroscopic Profile

For any synthetic building block, structural verification is paramount. While specific spectra for **(3,3-Difluorocyclopentyl)methanol** require experimental acquisition, its expected spectroscopic characteristics can be predicted based on its functional groups. Researchers synthesizing or utilizing this compound can use the following profile as a guide for characterization.

¹H NMR:

- -CH₂OH (methylene protons): A multiplet (likely a doublet of doublets) is expected in the range of δ 3.5-3.8 ppm.
- -CH-CH₂OH (methine proton): A multiplet is expected around δ 2.0-2.4 ppm.
- Cyclopentyl ring protons (-CH₂-): Complex multiplets are expected in the range of δ 1.6-2.2 ppm.
- -OH (hydroxyl proton): A broad singlet with a variable chemical shift.

¹³C NMR:

- $\text{-CH}_2\text{OH}$ (methylene carbon): A signal is expected around δ 60-65 ppm.
- $\text{-CF}_2\text{-}$ (difluorinated carbon): A triplet is expected (due to C-F coupling) in the highly deshielded region of δ 120-125 ppm.
- Cyclopentyl ring carbons: Signals are expected in the range of δ 25-45 ppm.

^{19}F NMR:

- A single signal, likely a multiplet due to coupling with adjacent protons, is expected.

IR Spectroscopy:

- O-H stretch: A strong, broad absorption band around $3300\text{-}3400\text{ cm}^{-1}$.
- C-H stretch: Absorptions just below 3000 cm^{-1} .
- C-F stretch: Strong, characteristic absorption bands in the range of $1000\text{-}1200\text{ cm}^{-1}$.

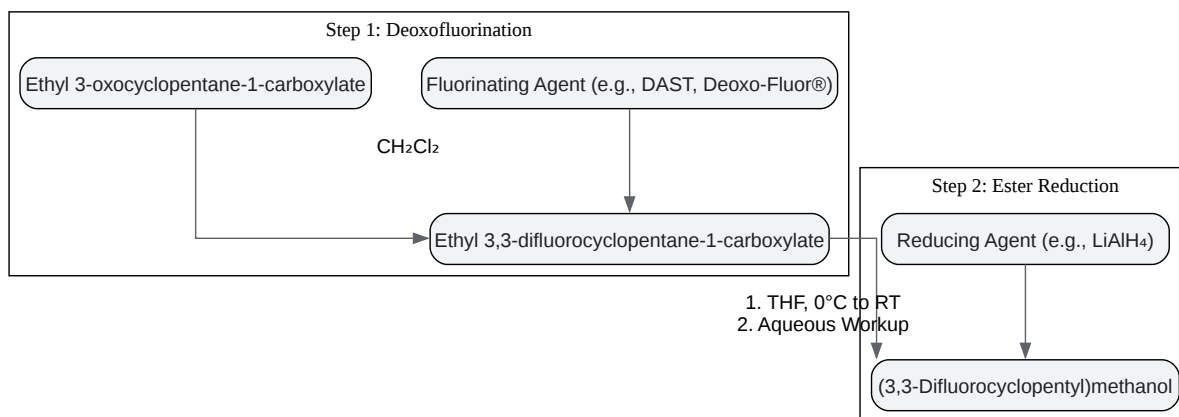
Mass Spectrometry (MS):

- The molecular ion peak (M^+) would be observed at $m/z = 136.14$. Common fragmentation patterns would include the loss of water ($\text{M}-18$) and the loss of the hydroxymethyl group ($\text{M}-31$).

Section 4: Conceptual Synthetic Pathway

While multiple synthetic routes are possible, a logical and common approach to synthesizing **(3,3-Difluorocyclopentyl)methanol** involves the deoxofluorination of a readily available keto-ester, followed by standard reduction. This self-validating protocol ensures the correct placement of the functional groups.

Diagram 1: Proposed Synthetic Workflow



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Caption: A plausible two-step synthesis of **(3,3-Difluorocyclopentyl)methanol**.

Experimental Protocol (Conceptual)

Step 1: Synthesis of Ethyl 3,3-difluorocyclopentane-1-carboxylate

- To a stirred, cooled (0 °C) solution of ethyl 3-oxocyclopentane-1-carboxylate in an anhydrous solvent like dichloromethane, slowly add a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
- Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to yield ethyl 3,3-difluorocyclopentane-1-carboxylate.

Step 2: Reduction to **(3,3-Difluorocyclopentyl)methanol**

- Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH_4), in an anhydrous ether solvent (e.g., THF) under an inert atmosphere and cool to 0 °C.
- Slowly add a solution of ethyl 3,3-difluorocyclopentane-1-carboxylate in THF to the suspension.
- After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Cool the mixture back to 0 °C and carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.
- Filter the resulting solids and wash thoroughly with ether.
- Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, **(3,3-Difluorocyclopentyl)methanol**.

Section 5: Safety and Handling

Based on the Safety Data Sheet (SDS) for **(3,3-Difluorocyclopentyl)methanol**, this compound must be handled with appropriate care in a laboratory setting.^[4]

Table 2: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Acute toxicity, oral	4	H302: Harmful if swallowed[4]
Skin corrosion/irritation	2	H315: Causes skin irritation[4]
Serious eye damage/irritation	2A	H319: Causes serious eye irritation[4]
Specific target organ toxicity, single exposure	3	H335: May cause respiratory irritation[4]

Precautions for Safe Handling:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety goggles with side-shields or a face shield.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
- Handling: Avoid breathing vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere, as recommended at 2-8°C.[2]

Conclusion

(3,3-Difluorocyclopentyl)methanol is more than a simple alcohol; it is a strategically designed building block that offers medicinal chemists a tool to enhance the drug-like properties of their lead compounds. Its gem-difluoro group provides a reliable method for increasing metabolic stability and modulating physicochemical properties. By understanding its core properties, anticipated analytical profile, and safe handling requirements, researchers can effectively

integrate this valuable scaffold into their drug discovery programs, accelerating the development of next-generation therapeutics.

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